molecular formula C9H13BrClN B6259165 1-(2-bromophenyl)propan-2-amine hydrochloride CAS No. 861006-36-2

1-(2-bromophenyl)propan-2-amine hydrochloride

Cat. No. B6259165
CAS RN: 861006-36-2
M. Wt: 250.6
InChI Key:
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Description

1-(2-bromophenyl)propan-2-amine hydrochloride is a chemical compound with the CAS Number: 861006-36-2 . It has a molecular weight of 250.57 . The IUPAC name for this compound is 1-(2-bromophenyl)-2-propanamine hydrochloride . It is typically stored at room temperature and comes in a powder form .


Molecular Structure Analysis

The molecular structure of 1-(2-bromophenyl)propan-2-amine hydrochloride can be represented by the InChI code: 1S/C9H12BrN.ClH/c1-7(11)6-8-4-2-3-5-9(8)10;/h2-5,7H,6,11H2,1H3;1H . This indicates that the compound consists of a bromophenyl group attached to the second carbon of a propan-2-amine molecule, along with a hydrochloride group.


Physical And Chemical Properties Analysis

1-(2-bromophenyl)propan-2-amine hydrochloride is a powder that is stored at room temperature . More specific physical and chemical properties such as melting point, boiling point, and solubility are not provided in the search results.

Scientific Research Applications

Synthesis and Application in Cancer Therapy

Research on similar compounds, such as 2-Amino-2-[2-(4-octylphenyl)]-1,3-propanediol hydrochloride (FTY720), has shown significant promise in cancer therapy. FTY720, a potent immunosuppressant approved for treating multiple sclerosis, has displayed preclinical antitumor efficacy in several cancer models. The cytotoxic effect of FTY720, interestingly, does not require phosphorylation, indicating S1PR-independent mechanisms distinct from its immunosuppressive properties (Zhang et al., 2013).

Development of Synthetic Methodologies

The advancement in synthetic methodologies for related brominated compounds, such as 2-Fluoro-4-bromobiphenyl, a key intermediate in the manufacture of flurbiprofen, highlights the ongoing research efforts in optimizing synthetic routes. These efforts address cost, safety, and environmental concerns associated with traditional synthesis methods. For instance, a practical pilot-scale method for the preparation of 2-fluoro-4-bromobiphenyl was developed, emphasizing the necessity for efficient and safer synthetic protocols (Qiu et al., 2009).

Exploration of Structural and Spectroscopic Properties

The synthesis and analysis of novel substituted 2-trichloromethyl-3-phenyl-1,3-thiazolidin-4-ones showcase the research interest in exploring the structural and spectroscopic properties of novel compounds. Such studies offer insights into the reactivity and potential applications of these compounds in various fields, including materials science and pharmaceuticals (Issac & Tierney, 1996).

Applications in Corrosion Inhibition and Environmental Protection

Research on the application of carbohydrate polymers, such as chitosan, for corrosion inhibition, highlights the interdisciplinary nature of chemical research. These studies focus on the macromolecular weights, chemical composition, and molecular structures of biopolymers and their effectiveness in protecting metals against corrosion, demonstrating the environmental and practical relevance of chemical research in protecting and preserving materials (Umoren & Eduok, 2016).

Safety and Hazards

The compound is classified as a hazard under the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Safety precautions include avoiding breathing dust/fume/gas/mist/vapors/spray, using only outdoors or in a well-ventilated area, and washing thoroughly after handling .

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 1-(2-bromophenyl)propan-2-amine hydrochloride involves the reaction of 2-bromophenylacetonitrile with 2-propanamine followed by hydrochloric acid treatment.", "Starting Materials": [ "2-bromophenylacetonitrile", "2-propanamine", "Hydrochloric acid" ], "Reaction": [ "Step 1: Dissolve 2-bromophenylacetonitrile in anhydrous ethanol.", "Step 2: Add 2-propanamine to the solution and stir for several hours at room temperature.", "Step 3: Add hydrochloric acid to the reaction mixture and stir for several hours.", "Step 4: Filter the resulting solid and wash with ethanol.", "Step 5: Dry the product under vacuum to obtain 1-(2-bromophenyl)propan-2-amine hydrochloride." ] }

CAS RN

861006-36-2

Product Name

1-(2-bromophenyl)propan-2-amine hydrochloride

Molecular Formula

C9H13BrClN

Molecular Weight

250.6

Purity

95

Origin of Product

United States

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